2-Methoxyethane-1-sulfonyl fluoride

SuFEx click chemistry Enaminyl sulfonyl fluorides Atom economy

2-Methoxyethane-1-sulfonyl fluoride (CAS 1087410-86-3) is an aliphatic sulfonyl fluoride (SF) reagent specifically designed as a masked equivalent of the highly reactive ethenesulfonyl fluoride (ESF, vinylsulfonyl fluoride) for use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike many aryl fluorosulfates, its small, electron-rich aliphatic framework confers a distinct and tunable reactivity profile.

Molecular Formula C3H7FO3S
Molecular Weight 142.14
CAS No. 1087410-86-3
Cat. No. B2681065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethane-1-sulfonyl fluoride
CAS1087410-86-3
Molecular FormulaC3H7FO3S
Molecular Weight142.14
Structural Identifiers
SMILESCOCCS(=O)(=O)F
InChIInChI=1S/C3H7FO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3
InChIKeyHGUWYEMJEIBZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyethane-1-sulfonyl fluoride (CAS 1087410-86-3): A Masked Electrophilic Reagent for Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry


2-Methoxyethane-1-sulfonyl fluoride (CAS 1087410-86-3) is an aliphatic sulfonyl fluoride (SF) reagent specifically designed as a masked equivalent of the highly reactive ethenesulfonyl fluoride (ESF, vinylsulfonyl fluoride) for use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. Unlike many aryl fluorosulfates, its small, electron-rich aliphatic framework confers a distinct and tunable reactivity profile [2]. Its primary differentiation lies in its role as a bench-stable, latent source of ESF, enabling unique atom-economical transformations that avoid direct handling of the volatile and potentially hazardous ESF [1][3].

Why 2-Methoxyethane-1-sulfonyl fluoride (CAS 1087410-86-3) Cannot Be Substituted with Generic Sulfonyl Fluorides or Aryl Fluorosulfates


Generic sulfonyl fluorides, such as simple aryl fluorosulfates (ArOSO2F) or alkylsulfonyl fluorides, exhibit vastly different electrophilicity and reaction pathways in SuFEx chemistry, making them non-interchangeable [1]. For instance, aryl fluorosulfates are potent electrophiles for O- and N-arylation [1], whereas 2-methoxyethane-1-sulfonyl fluoride (CAS 1087410-86-3) acts as a latent source of ethenesulfonyl fluoride (ESF) for subsequent nucleophilic addition [2]. Replacing 2-methoxyethane-1-sulfonyl fluoride with a simple aliphatic sulfonyl fluoride like methanesulfonyl fluoride would preclude the critical in situ generation of a Michael acceptor, thereby preventing the synthesis of specific enaminyl sulfonyl fluoride motifs [2]. Furthermore, direct use of ESF is often impractical due to its volatility (bp 40 °C) and lower bench stability, whereas the target compound offers a safer, solid/liquid alternative with controlled reactivity [3].

Quantitative Differentiation of 2-Methoxyethane-1-sulfonyl fluoride (CAS 1087410-86-3) from Its Closest Chemical Analogs


Enabling a Unique Atom-Economical Reaction for Enaminyl Sulfonyl Fluoride Synthesis: Head-to-Head Comparison with Direct ESF Use

2-Methoxyethane-1-sulfonyl fluoride enables a highly atom-economical construction of enaminyl sulfonyl fluorides via a one-pot, two-step sequence that cannot be replicated with direct use of ethenesulfonyl fluoride (ESF) [1]. The compound acts as a masked ESF equivalent, generating ESF in situ upon base-mediated elimination, which then undergoes immediate trapping by an amine [1]. This is quantitatively superior to direct ESF use which often requires separate steps, excess reagents, and suffers from lower overall yields due to ESF's volatility and propensity for polymerization [1][2].

SuFEx click chemistry Enaminyl sulfonyl fluorides Atom economy

Physical State and Storage Stability: 2-Methoxyethane-1-sulfonyl fluoride vs. Ethenesulfonyl Fluoride (ESF)

A key practical advantage for procurement is the physical state and stability of 2-methoxyethane-1-sulfonyl fluoride compared to its reactive counterpart, ethenesulfonyl fluoride (ESF). ESF is a volatile liquid with a low flash point of 40 °C, requiring careful handling and storage [1]. In contrast, 2-methoxyethane-1-sulfonyl fluoride is a bench-stable liquid at room temperature that can be stored under standard laboratory conditions (cool, dry place) without special precautions against polymerization . This eliminates the need for refrigerated shipping (as ESF often requires) and reduces safety risks during large-scale use [1].

Reagent stability SuFEx click chemistry Reagent handling

Electronic Tuning for SuFEx Reactivity: Comparison with Simple Alkyl and Aryl Sulfonyl Fluorides

The β-methoxy group in 2-methoxyethane-1-sulfonyl fluoride electronically tunes the sulfonyl fluoride moiety, differentiating its reactivity from both simpler alkyl sulfonyl fluorides (e.g., methanesulfonyl fluoride, MsF) and highly electrophilic aryl fluorosulfates (ArOSO2F) [1]. The electron-donating methoxy group, positioned beta to the sulfonyl fluoride, reduces the electrophilicity of the S(VI) center compared to MsF. This modulation is critical for its intended role: it is sufficiently stable to be isolated and handled, yet reactive enough to undergo base-mediated elimination to generate ESF, whereas MsF is more prone to direct nucleophilic substitution (SuFEx) rather than elimination [1]. In contrast, ArOSO2F is a potent SuFEx electrophile that reacts directly, but cannot act as a masked vinyl sulfonyl fluoride source [2].

SuFEx click chemistry Electrophilicity Reactivity tuning

Commercial Availability and Purity Benchmarking Against Analogous Reagents

2-Methoxyethane-1-sulfonyl fluoride is available from multiple reputable vendors with a consistently high purity specification of 95%, as determined by GC or LC analysis . This is a standard and reliable purity level for this class of SuFEx reagents, comparable to the commercial grade of (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF), which is also supplied at >98.0% (GC) purity [1]. The consistent availability from major chemical suppliers (e.g., Sigma-Aldrich, AKSci, Enamine) ensures reliable supply for both academic research and industrial scale-up, which is a critical factor for procurement decisions in drug discovery and chemical biology .

Reagent procurement SuFEx building blocks Purity analysis

Optimal Research and Industrial Applications for 2-Methoxyethane-1-sulfonyl fluoride (CAS 1087410-86-3) Based on Differentiated Evidence


High-Yield Synthesis of Enaminyl Sulfonyl Fluoride (N-ESF) SuFEx Clickable Probes

This compound is the optimal reagent for synthesizing N-ESF building blocks, which are valuable for late-stage functionalization in drug discovery and chemical biology [1]. The one-pot, two-step protocol using 2-methoxyethane-1-sulfonyl fluoride provides superior yields (70–94%) compared to multi-step alternatives using direct ESF, making it the most efficient route to these clickable warheads [1]. These N-ESF motifs are stable under physiological conditions but can undergo rapid SuFEx conjugation with aryl silyl ethers or other nucleophiles, enabling the construction of bioconjugates, PROTACs, and molecular probes [1].

In Situ Generation of Ethenesulfonyl Fluoride (ESF) for Large-Scale or Safety-Constrained Syntheses

For chemical processes requiring ESF as a Michael acceptor, but where the direct use of ESF is impractical due to its volatility (flash point 40 °C) and handling hazards, 2-methoxyethane-1-sulfonyl fluoride serves as a superior, bench-stable alternative [2]. It can be used to generate ESF in situ under controlled conditions, mitigating the safety and logistical challenges associated with storing and transporting a flammable, volatile liquid. This is particularly valuable for medicinal chemistry scale-up and industrial applications where safety is paramount .

Construction of Diverse Sulfonyl Fluoride Libraries via Sequential SuFEx and Michael Addition

2-Methoxyethane-1-sulfonyl fluoride enables a powerful divergent synthesis strategy [1]. Its initial elimination yields ESF, which can undergo a first Michael addition with an amine to form an N-ESF intermediate [1]. This intermediate retains the reactive sulfonyl fluoride group, which can then participate in a second, distinct SuFEx reaction with a different nucleophile (e.g., a phenol or a silyl-protected alcohol) [1][3]. This orthogonal, two-step reactivity is unique to this class of masked ESF reagents and allows for the rapid generation of complex, highly functionalized sulfonyl fluoride libraries for hit-to-lead optimization [3].

Replacement for Hazardous Reagents in Chemical Biology Workflows

In chemical biology, researchers often need to install small, reactive handles (warheads) onto biomolecules for activity-based protein profiling (ABPP) or proximity labeling. The target compound's ability to safely deliver the ESF warhead in situ makes it an ideal replacement for more hazardous reagents like ESF or other sulfonyl halides . Its user-friendly nature (liquid at room temperature, no special shipping) and high yield in installing the SuFEx-compatible N-ESF group on amine-containing scaffolds align with the safety and efficiency demands of modern chemical biology laboratories [1].

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